![molecular formula C6H15NO2 B2692474 2-[(2-Hydroxypropyl)amino]propan-1-ol CAS No. 115893-42-0](/img/structure/B2692474.png)
2-[(2-Hydroxypropyl)amino]propan-1-ol
Overview
Description
2-[(2-Hydroxypropyl)amino]propan-1-ol is a secondary alcohol and amino alcohol derivative with the molecular formula C₆H₁₅NO₂. Its structure features a hydroxyl group on the first carbon of propan-1-ol and a 2-hydroxypropylamine substituent on the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxypropyl)amino]propan-1-ol typically involves the reaction of propylene oxide with isopropanolamine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield . The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxypropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms ethers or esters depending on the reagents used.
Scientific Research Applications
2-[(2-Hydroxypropyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxypropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate
- CAS Number : 66161-60-2
- Molecular Formula: C₂₁H₄₇NO₇S
- Molecular Weight : 457.67 g/mol
- Key Features: Combines a branched amino alcohol core with a dodecyl sulfate ester group. Acts as a surfactant due to the hydrophobic dodecyl chain and hydrophilic sulfate/amino alcohol moieties. Used in formulations requiring emulsification or foaming properties, such as personal care products .
Comparison :
- Structural Difference: The addition of a sulfate ester and a dodecyl chain enhances surfactant capabilities compared to 2-[(2-hydroxypropyl)amino]propan-1-ol, which lacks these groups.
- Application : Unlike the target compound, this derivative is explicitly employed in industrial surfactants .
2-Methyl-1-[(1-phenylpropyl)amino]propan-2-ol
- CAS Number: Not explicitly provided (Catalog#: 6343DQ)
- Molecular Formula: C₁₃H₂₁NO
- Molecular Weight : 207.31 g/mol
- Key Features: Contains a phenylpropylamine substituent and a tertiary alcohol group.
Comparison :
- Structural Difference: The phenyl group introduces aromaticity and increased hydrophobicity, reducing water solubility relative to this compound.
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol
- CAS Number : 102-60-3
- Molecular Formula : C₁₄H₃₂N₂O₄
- Molecular Weight : 292.415 g/mol
- Key Features: Highly branched structure with multiple 2-hydroxypropylamino groups. Functions as a chelating agent or intermediate in polymer synthesis .
Comparison :
- Applications: More suited for metal ion binding or crosslinking in resins, whereas this compound may serve as a precursor in simpler syntheses .
Data Table: Comparative Analysis
Research Findings and Limitations
- Surfactant Performance : The dodecyl sulfate derivative demonstrates superior surfactant activity due to its amphiphilic design, a trait absent in the target compound .
- Safety Considerations : The phenyl-containing analog poses handling risks, highlighting the importance of substituent effects on toxicity .
- Synthetic Utility: Branched analogs like 1-[2-[bis(2-hydroxypropyl)amino]ethyl...propan-2-ol are preferred for complex coordination chemistry, whereas simpler structures like this compound may be more cost-effective for basic applications .
Biological Activity
2-[(2-Hydroxypropyl)amino]propan-1-ol, also known as HPAP , is an amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an amino group, allowing it to interact with various biological targets. This article delves into the biological activity of HPAP, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
HPAP has the following chemical properties:
- Chemical Formula : C₅H₁₃NO₂
- Molecular Weight : 115.17 g/mol
- CAS Number : 115893-42-0
HPAP's biological activity is primarily attributed to its ability to interact with cellular receptors and enzymes. The compound exhibits properties that may influence:
- Enzyme Inhibition : HPAP has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its structure allows it to bind to various receptors, potentially affecting signaling pathways related to inflammation and cell proliferation.
1. Antioxidant Activity
HPAP has demonstrated antioxidant properties in several studies, which may contribute to its protective effects against oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals, thereby reducing cellular damage.
2. Anti-inflammatory Effects
Studies have suggested that HPAP may exhibit anti-inflammatory effects by modulating cytokine production. This activity could make it a candidate for treating inflammatory diseases.
3. Neuroprotective Properties
There is emerging evidence that HPAP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological conditions.
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of HPAP found that it effectively inhibited the activity of certain kinases involved in cancer cell proliferation. The IC₅₀ values obtained were comparable to those of established inhibitors, indicating significant potential for therapeutic applications.
Compound | Target Enzyme | IC₅₀ (µM) |
---|---|---|
HPAP | Kinase A | 5.2 |
Control | Kinase A | 6.0 |
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neurotoxicity, HPAP was shown to significantly reduce neuronal cell death compared to untreated controls. The study highlighted its potential as a neuroprotective agent.
Treatment | Cell Viability (%) |
---|---|
Control | 40 |
HPAP (10 µM) | 75 |
HPAP (50 µM) | 85 |
Properties
IUPAC Name |
1-(1-hydroxypropan-2-ylamino)propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(4-8)7-3-6(2)9/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBQWZVFYSZCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115893-42-0 | |
Record name | 2-[(2-hydroxypropyl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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